Dimethyl[3-(piperidin-4-yloxy)propyl]amine Dimethyl[3-(piperidin-4-yloxy)propyl]amine
Brand Name: Vulcanchem
CAS No.: 883532-64-7
VCID: VC2995156
InChI: InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3
SMILES: CN(C)CCCOC1CCNCC1
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol

Dimethyl[3-(piperidin-4-yloxy)propyl]amine

CAS No.: 883532-64-7

Cat. No.: VC2995156

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl[3-(piperidin-4-yloxy)propyl]amine - 883532-64-7

Specification

CAS No. 883532-64-7
Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
IUPAC Name N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine
Standard InChI InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3
Standard InChI Key HYBWJSXMJVVCOE-UHFFFAOYSA-N
SMILES CN(C)CCCOC1CCNCC1
Canonical SMILES CN(C)CCCOC1CCNCC1

Introduction

Chemical Identity and Structure

Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a nitrogen-containing organic compound characterized by a central oxygen atom connecting a piperidine ring to a dimethylaminopropyl chain. The compound features two nitrogen centers—one within the piperidine ring and another as part of the tertiary amine group.

Basic Identification Data

The fundamental chemical identification data for Dimethyl[3-(piperidin-4-yloxy)propyl]amine is summarized in Table 1.

Table 1: Chemical Identification Parameters of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

ParameterValue
CAS Number883532-64-7
Molecular FormulaC₁₀H₂₂N₂O
Molecular Weight186.29 g/mol
IUPAC NameN,N-dimethyl-3-piperidin-4-yloxypropan-1-amine
Standard InChIInChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3
Standard InChIKeyHYBWJSXMJVVCOE-UHFFFAOYSA-N
SMILESCN(C)CCCOC1CCNCC1
PubChem Compound ID61103075

Structural Features

The molecular structure of Dimethyl[3-(piperidin-4-yloxy)propyl]amine consists of:

  • A piperidine ring with a secondary amine (NH) at position 1

  • A propyl linker attached to the oxygen at position 4 of the piperidine ring

  • A dimethylamino group at the terminal end of the propyl chain

This structural arrangement provides multiple sites for potential interactions with biological targets, including hydrogen bond donors and acceptors, making it a versatile scaffold for medicinal chemistry research.

Physical and Chemical Properties

Physical Properties

The physical characteristics of Dimethyl[3-(piperidin-4-yloxy)propyl]amine are essential for understanding its behavior in various experimental conditions and applications.

Table 2: Physical Properties of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

PropertyValue
Physical StateLiquid at room temperature
Boiling Point260.2 ± 35.0 °C at 760 mmHg
Density0.9 ± 0.1 g/cm³
Vapor Pressure0.0 ± 0.5 mmHg at 25°C
Polarizability22.0 ± 0.5 10⁻²⁴cm³
Water SolubilityVery slightly soluble

Chemical Properties

Dimethyl[3-(piperidin-4-yloxy)propyl]amine possesses several reactive functionalities:

  • The secondary amine in the piperidine ring can participate in nucleophilic reactions and can be alkylated to form tertiary amines

  • The tertiary dimethylamino group exhibits nucleophilic properties and can participate in various reactions

  • The ether linkage provides stability but can be cleaved under strong acidic conditions

These chemical features make the compound useful in various chemical transformations and reactions relevant to medicinal chemistry and organic synthesis .

Synthesis Methods

Etherification Route

Research Applications and Significance

Structural Comparison with Analogous Compounds

When compared to similar compounds, Dimethyl[3-(piperidin-4-yloxy)propyl]amine shares important structural features with pharmacologically active molecules:

Table 3: Comparison with Structurally Related Compounds

Compound TypeKey Structural DifferencesReported Activity
4-Oxypiperidine ethersContains additional functional groups at various positionsHistamine H₃ receptor antagonism
(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amineLacks oxygen at position 4; contains methoxyethyl groupNot fully characterized
N-substituted 4-(3-hydroxyphenyl)piperidinesContains hydroxyphenyl instead of propylamineOpioid receptor antagonism
Hazard StatementDescription
H303May be harmful if swallowed
H313May be harmful in contact with skin
H333May be harmful if inhaled

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